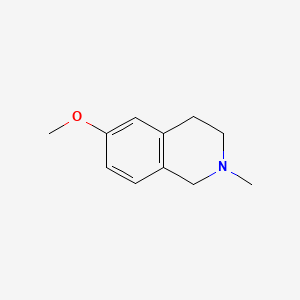

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin

Übersicht

Beschreibung

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 54893-54-8 and Linear Formula: C11H15NO . It is a pale-yellow to yellow-brown liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI Code: 1S/C11H15NO/c1-12-6-5-9-7-11(13-2)4-3-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 . The molecular weight of the compound is 177.25 .Chemical Reactions Analysis

The chemical reactions involving 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline have been described in the literature . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield .Physical and Chemical Properties Analysis

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 177.25 . It is a pale-yellow to yellow-brown liquid at room temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 267.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung und Entwicklung

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin wird in der pharmazeutischen Forschung und Entwicklung eingesetzt, da es als chemisches Reagenz und Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen dient .

Biologische Aktivitäten gegen infektiöse Krankheitserreger

Diese Verbindung gehört zur Klasse der 1,2,3,4-Tetrahydroisochinoline, die vielfältige biologische Aktivitäten gegen eine Reihe von infektiösen Krankheitserregern aufweist und zur Entwicklung von Behandlungen für Infektionskrankheiten beiträgt .

Behandlungen neurodegenerativer Erkrankungen

Die gleiche Klasse von Verbindungen hat sich bei der Behandlung neurodegenerativer Erkrankungen als vielversprechend erwiesen und bietet potenzielle Wege für therapeutische Interventionen .

Synthese von Heterocyclen

this compound ist an der Synthese von vier- bis siebengliedrigen Heterocyclen beteiligt, von denen viele einzigartige biologische Aktivitäten aufweisen .

Hemmung des Immun-Checkpoint

Untersuchungen haben gezeigt, dass Analoga dieser Verbindung als niedermolekulare Inhibitoren im programmierten Zelltod-1/programmierten Zelltod-Liganden 1 (PD-1/PD-L1)-Immun-Checkpoint-Achse wirken können, was einen alternativen therapeutischen Ansatz zu monoklonalen Antikörpern bietet .

Safety and Hazards

The safety information for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or skin contact .

Wirkmechanismus

Target of Action

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that thiq based compounds interact with their targets to exert their biological activities .

Biochemical Pathways

It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemische Analyse

Biochemical Properties

It is known that isoquinoline alkaloids, to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Eigenschaften

IUPAC Name |

6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-6-5-9-7-11(13-2)4-3-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCIEQJPMSJEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203382 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54893-54-8 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054893548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

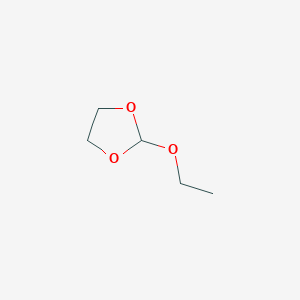

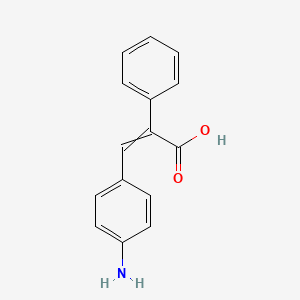

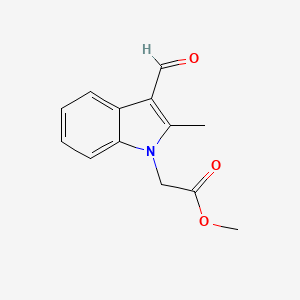

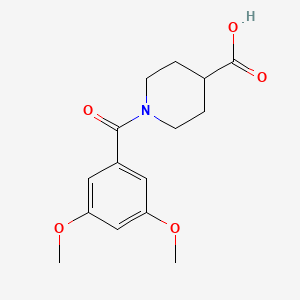

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B1606271.png)